2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features a triazole ring fused to a tetrahydroisoquinoline structure
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets due to their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions .
Mode of Action
It is known that the nitrogen atoms of the 1,2,3-triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been shown to inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes.
Pharmacokinetics
1,2,3-triazole compounds are known for their stability against metabolic degradation, which contributes to their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been associated with a range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: : This can be achieved through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization.
Introduction of the Triazole Ring: : The triazole ring can be introduced via a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and tetrahydroisoquinoline moieties make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with specific pharmacological properties.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: : These compounds share the triazole ring but may differ in their substituents and overall structure.
Tetrahydroisoquinoline Derivatives: : These compounds have the tetrahydroisoquinoline core but may lack the triazole moiety.
Uniqueness
2-(2-(1H-1,2,3-triazol-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole and tetrahydroisoquinoline rings, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-4-13-11-16(7-5-12(13)3-1)9-10-17-8-6-14-15-17/h1-4,6,8H,5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMSYKKOPLYBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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